Ethyl 4-amino-3-[(4-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
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Overview
Description
ETHYL 4-AMINO-3-[(4-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, a chloroanilino group, and a carboxylate ester, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of ETHYL 4-AMINO-3-[(4-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This step involves the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Introduction of the chloroanilino group: This is achieved through nucleophilic substitution reactions where the amino group of the pyrazolo[5,1-c][1,2,4]triazine core reacts with 4-chloroaniline.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 4-AMINO-3-[(4-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chloroanilino group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, to form diverse derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-AMINO-3-[(4-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Biological Studies: The compound is used in studies exploring its cytotoxic effects on various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Biology: It serves as a probe to study the interactions of pyrazolo[5,1-c][1,2,4]triazine derivatives with biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-3-[(4-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE involves its interaction with molecular targets such as CDK2/cyclin A2 complex. By inhibiting this kinase, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of cell cycle checkpoints and induction of apoptotic signaling cascades.
Comparison with Similar Compounds
ETHYL 4-AMINO-3-[(4-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE can be compared with other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but differ in their core structure and specific biological targets.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These derivatives have shown potent cytotoxic activities against various cancer cell lines and are structurally similar but differ in their substitution patterns.
The uniqueness of ETHYL 4-AMINO-3-[(4-CHLOROANILINO)CARBONYL]PYRAZOLO[5,1-C][1,2,4]TRIAZINE-8-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClN6O3 |
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Molecular Weight |
360.75 g/mol |
IUPAC Name |
ethyl 4-amino-3-[(4-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate |
InChI |
InChI=1S/C15H13ClN6O3/c1-2-25-15(24)10-7-18-22-12(17)11(20-21-13(10)22)14(23)19-9-5-3-8(16)4-6-9/h3-7H,2,17H2,1H3,(H,19,23) |
InChI Key |
FGZMZNDZTZJCRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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